(R)-Methyl 2-hydroxy-3-methylbutanoate
CAS No.: 90244-32-9
Cat. No.: VC21286272
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90244-32-9 |
---|---|
Molecular Formula | C6H12O3 |
Molecular Weight | 132.16 g/mol |
IUPAC Name | methyl (2R)-2-hydroxy-3-methylbutanoate |
Standard InChI | InChI=1S/C6H12O3/c1-4(2)5(7)6(8)9-3/h4-5,7H,1-3H3/t5-/m1/s1 |
Standard InChI Key | YSGBMDFJWFIEDF-RXMQYKEDSA-N |
Isomeric SMILES | CC(C)[C@H](C(=O)OC)O |
SMILES | CC(C)C(C(=O)OC)O |
Canonical SMILES | CC(C)C(C(=O)OC)O |
Introduction
Chemical Properties
Basic Information
(R)-Methyl 2-hydroxy-3-methylbutanoate is identified by the CAS registry number 90244-32-9, which uniquely designates this specific stereoisomer . The compound has a molecular formula of C₆H₁₂O₃, containing six carbon atoms, twelve hydrogen atoms, and three oxygen atoms arranged in a specific three-dimensional configuration . Its IUPAC name is methyl (2R)-2-hydroxy-3-methylbutanoate, which systematically describes its structure including the (R) stereochemistry at the second carbon atom . The compound belongs to the class of organic esters, specifically α-hydroxy esters, which are characterized by having a hydroxyl group adjacent to the carbonyl carbon of the ester functionality . This arrangement of functional groups confers specific reactivity patterns that are valuable in organic synthesis. The European Community (EC) Number for this compound is documented as 800-148-3, providing an additional identifier for regulatory and commercial purposes .
Physical Properties
(R)-Methyl 2-hydroxy-3-methylbutanoate possesses distinct physical properties that are important for its handling, storage, and applications. The compound has a density of 1.021 g/cm³, making it slightly denser than water . Its boiling point is documented as 165.6°C at 760 mmHg (standard atmospheric pressure), indicating that it is a liquid at room temperature with moderate volatility . The flash point of the compound is 57.2°C, classifying it as a flammable liquid that requires appropriate safety precautions during handling and storage . The refractive index of the compound is 1.425, which is a physical constant useful for its identification and purity assessment . Additional physical properties include a polar surface area (PSA) of 46.53000, which relates to its potential for passive molecular transport through membranes, and a calculated LogP value of 0.17630, suggesting moderate hydrophilicity and potentially good solubility in both polar and non-polar solvents .
Structural Characteristics
The structural characteristics of (R)-Methyl 2-hydroxy-3-methylbutanoate are defined by its specific arrangement of atoms and functional groups in three-dimensional space. The compound features a secondary alcohol (hydroxyl group) at the alpha position relative to the ester carbonyl, creating a chiral center with the (R) configuration . This stereogenic center is adjacent to both the carbonyl group of the methyl ester and the isopropyl substituent, resulting in a unique spatial arrangement that influences its chemical reactivity and interactions . The isopropyl group (3-methyl substituent) contributes to the steric environment around the chiral center, affecting both the physical properties and chemical behavior of the molecule. The ester functionality provides a reactive site for various transformations, making the compound versatile in synthetic applications . The exact mass of the compound is 132.07900, which corresponds to its molecular composition and is useful for analytical identification . The specific three-dimensional structure can be represented through various chemical notations including the InChI string (InChI=1S/C6H12O3/c1-4(2)5(7)6(8)9-3/h4-5,7H,1-3H3/t5-/m1/s1) and the SMILES notation (CC(C)C(C(=O)OC)O), both of which encode the precise arrangement of atoms including the stereochemistry .
Nomenclature and Identification
IUPAC Naming
The systematic IUPAC name for this compound is methyl (2R)-2-hydroxy-3-methylbutanoate, which follows the standardized rules established by the International Union of Pure and Applied Chemistry . This name methodically describes the molecular structure, beginning with "methyl" to identify the alkyl group attached to the ester oxygen, followed by the locant "(2R)" that specifies both the position and absolute configuration of the chiral center. The "2-hydroxy" portion indicates the presence and position of the hydroxyl group, while "3-methyl" denotes the methyl branch at the third carbon position of the main chain. The "butanoate" suffix identifies the compound as an ester of butanoic acid, with four carbon atoms in the main chain (counting the carbonyl carbon) . This systematic nomenclature is essential for unambiguous identification of the compound, particularly distinguishing it from its enantiomer, methyl (2S)-2-hydroxy-3-methylbutanoate, which would have the opposite spatial arrangement at the chiral center but otherwise identical connectivity .
Alternative Names and Synonyms
Physical and Chemical Characteristics
Physical Properties Data
The physical properties of (R)-Methyl 2-hydroxy-3-methylbutanoate are critical for understanding its behavior in various chemical processes and applications. The comprehensive physical data for this compound is presented in Table 1, which summarizes key parameters that define its physical nature and behavior under different conditions.
Table 1: Physical Properties of (R)-Methyl 2-hydroxy-3-methylbutanoate
These physical properties collectively characterize (R)-Methyl 2-hydroxy-3-methylbutanoate as a moderately dense liquid with specific thermal behavior and optical properties. The relatively low LogP value suggests a balance between hydrophilic and lipophilic characteristics, which influences its solubility profile and potential for membrane permeability in biological systems. The moderate flash point indicates flammability concerns that must be addressed in handling and storage protocols. The refractive index provides a useful parameter for identity confirmation and purity assessment in analytical contexts .
Chemical Reactivity
(R)-Methyl 2-hydroxy-3-methylbutanoate exhibits chemical reactivity patterns that are characteristic of α-hydroxy esters, with behavior influenced by both the functional groups present and the stereochemistry at the chiral center. The secondary alcohol functionality (hydroxyl group) at the alpha position is capable of participating in various reactions typical of alcohols, including oxidation, esterification, and dehydration . The compound can undergo oxidation at the hydroxyl group to form the corresponding α-keto ester, which would be methyl 3-methyl-2-oxobutanoate. The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding (R)-2-hydroxy-3-methylbutanoic acid and methanol, though this process may proceed with different kinetics compared to similar non-chiral esters due to the influence of the neighboring chiral center and functional groups . The stereospecific nature of the molecule makes it particularly valuable in asymmetric synthesis, where the defined stereochemistry can be transferred or influenced during reactions with other molecules. The compound may also participate in transesterification reactions, where the methyl group of the ester is exchanged with another alcohol under appropriate catalytic conditions. Given its structure with both nucleophilic (hydroxyl) and electrophilic (ester carbonyl) sites, the compound can engage in diverse reaction pathways depending on the reagents and conditions employed, making it versatile for synthetic chemistry applications .
Synthesis and Production
Synthetic Routes
Applications and Uses
Industrial Applications
Research Developments
Current Research Trends
Current research involving (R)-Methyl 2-hydroxy-3-methylbutanoate spans several scientific domains, with particular emphasis on developing improved synthetic methodologies and exploring novel applications. One significant research direction focuses on the development of more efficient catalytic systems for the asymmetric synthesis of the compound, including the exploration of novel rhodium complexes with chiral phosphine ligands such as (S,S)-(Me-BPE)Rh(cod)BF₄ for stereoselective hydrogenation reactions . These catalytic approaches aim to achieve higher enantiomeric excess, improved atom economy, and more environmentally benign conditions compared to traditional methods. Another active research area involves the integration of this compound into more complex synthetic pathways, particularly for the stereocontrolled construction of pharmaceutically relevant molecules where the defined stereocenter can influence subsequent transformations . Research into biocatalytic approaches for producing the compound has also gained momentum, with efforts directed toward identifying and engineering enzymes capable of high stereoselectivity in the reduction of the corresponding ketone precursor. This biocatalytic direction aligns with the broader trend toward more sustainable and "green" chemical processes in both academic and industrial settings . Additionally, analytical method development for accurately determining the enantiomeric purity of the compound represents another active research area, with ongoing refinement of chromatographic techniques and spectroscopic methods for chiral analysis. The compound may also be serving as a model substrate in fundamental studies of reaction mechanisms, particularly those involving stereoselective transformations at secondary alcohol centers or alpha-hydroxy ester functionalities .
Future Research Directions
Future research directions for (R)-Methyl 2-hydroxy-3-methylbutanoate are likely to build upon current trends while expanding into emerging areas of chemical science and technology. One promising direction involves the integration of the compound into continuous flow chemistry systems, which could enable more efficient, scalable, and sustainable production methods . The development of immobilized catalyst technologies specifically optimized for the stereoselective synthesis of this compound represents another potential research avenue, potentially leading to reusable catalytic systems with improved efficiency and reduced environmental impact. Computational studies aimed at better understanding the factors influencing stereoselectivity in reactions producing or utilizing this compound could provide valuable insights for designing improved synthetic approaches . The exploration of the compound's potential role in the emerging field of stereochemically defined materials, including polymers and supramolecular assemblies with tailored properties, represents an exciting frontier for future investigation. Research into novel applications of the compound in biological contexts, such as its incorporation into peptidomimetics or other biologically active molecules, might reveal new therapeutic possibilities while expanding the compound's utility beyond its current applications . Additionally, the development of more sensitive and selective analytical methods for detecting and quantifying the compound in complex matrices could support its use in various scientific and industrial contexts. As synthetic biology and metabolic engineering continue to advance, research into biosynthetic pathways capable of producing the compound in genetically modified microorganisms might offer alternative production methods that circumvent traditional chemical synthesis altogether, potentially leading to more sustainable manufacturing processes .
Comparative Analysis
Comparison with Structural Analogues
(R)-Methyl 2-hydroxy-3-methylbutanoate shares structural similarities with several compounds, but distinct differences in stereochemistry, functional groups, or carbon skeleton influence their respective properties and applications. The most direct comparison can be made with its enantiomer, (S)-Methyl 2-hydroxy-3-methylbutanoate, which has identical physical properties but opposite optical rotation and potentially different biological activities due to the mirror-image spatial arrangement . This stereochemical difference is crucial in biological systems where chiral recognition occurs, such as enzyme active sites or receptor binding pockets. The compound can also be compared with ethyl 2-hydroxy-3-methylbutanoate, which differs only in having an ethyl rather than methyl ester group. This subtle change increases the molecular weight and hydrophobicity, potentially affecting solubility, boiling point, and reactivity in certain contexts. Another important structural analogue is 2-hydroxy-3-methylbutanoic acid, the free acid form of the compound, which exhibits greater polarity, higher melting point, and stronger hydrogen bonding capabilities due to the carboxylic acid functional group . The acid form also shows greater reactivity toward nucleophiles and different solubility properties compared to the methyl ester. The related compound (R)-2-isopropyl-succinic acid-1-methyl ester (CAS: 220498-08-8) represents a more substantially modified analogue with an additional carboxylic acid functionality, resulting in significantly different chemical behavior and potential applications . These structural relationships are summarized in Table 2, highlighting the key differences and their implications for chemical and physical properties.
Table 2: Comparison of (R)-Methyl 2-hydroxy-3-methylbutanoate with Structural Analogues
This comparative analysis highlights how subtle structural modifications can significantly impact chemical behavior and potential applications, emphasizing the unique position of (R)-Methyl 2-hydroxy-3-methylbutanoate within this family of related compounds .
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